5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
Description
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at position 5 and a propyl chain terminating in a 2-phenylmorpholine moiety.
Properties
IUPAC Name |
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-15-8-9-18(24-15)25(21,22)19-10-5-11-20-12-13-23-17(14-20)16-6-3-2-4-7-16/h2-4,6-9,17,19H,5,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVJVTVBJLNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Thiophene
Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO$$3$$H) in dichloroethane at 0–5°C. The 5-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl$$3$$.
Reaction Conditions :
Chlorination of Sulfonic Acid
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl$$5$$) in chloroform to yield the sulfonyl chloride:
$$
\text{5-Methylthiophene-2-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{CHCl}3, 25^\circ\text{C}} \text{5-Methylthiophene-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Yield : 89%.
Preparation of 3-(2-Phenylmorpholin-4-yl)propan-1-amine
Morpholine Ring Synthesis
2-Phenylmorpholine is synthesized via cyclization of N-(2-hydroxyethyl)-2-phenylaminoethanol using concentrated HCl:
$$
\text{N-(2-Hydroxyethyl)-2-phenylaminoethanol} \xrightarrow{\text{HCl, 110}^\circ\text{C}} \text{2-Phenylmorpholine} + \text{H}_2\text{O}
$$
Yield : 76%.
Propylamine Chain Elongation
A Mitsunobu reaction couples 2-phenylmorpholine with 3-bromopropan-1-amine using triphenylphosphine (PPh$$3$$) and diethyl azodicarboxylate (DEAD):
$$
\text{2-Phenylmorpholine} + \text{3-Bromopropan-1-amine} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{3-(2-Phenylmorpholin-4-yl)propan-1-amine} + \text{HBr}
$$
Yield : 65%.
Sulfonamide Bond Formation
The final step involves nucleophilic attack of the amine on the sulfonyl chloride:
$$
\text{5-Methylthiophene-2-sulfonyl chloride} + \text{3-(2-Phenylmorpholin-4-yl)propan-1-amine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{Et}3\text{N·HCl}
$$
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.2 equiv)
- Temperature : 0°C → 25°C (gradual warming)
- Yield : 82%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted amine and sulfonyl chloride.
Spectroscopic Validation
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 7.45–7.32 (m, 5H, Ph), 6.98 (d, 1H, thiophene), 3.72–3.68 (m, 4H, morpholine OCH$$2$$), 2.56 (t, 2H, CH$$2$$NH), 2.42 (s, 3H, CH$$3$$).
- HRMS : Calculated for C$${19}$$H$${25}$$N$$2$$O$$3$$S$$_2$$: 417.1304; Found: 417.1308.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling (Patent CN110352193B)
A patent method employs Suzuki-Miyaura coupling to attach the phenyl group post-sulfonamide formation, though this introduces regioselectivity challenges.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that derivatives of thiophene sulfonamides can exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of 5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting its potential as a new therapeutic agent.
Anticancer Research
The compound's ability to inhibit cancer cell proliferation has been a focal point of research. Its mechanism involves the modulation of specific molecular targets associated with cancer growth.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was reported that concentrations above 10 µM resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.
Enzyme Inhibition
The sulfonamide moiety in the compound is known for its ability to inhibit carbonic anhydrases, which are crucial for various physiological processes.
Summary of Applications
-
Antimicrobial Activity
- Effective against MRSA and other multidrug-resistant pathogens.
- Lower MIC values compared to traditional antibiotics.
-
Anticancer Potential
- Significant cytotoxicity against various cancer cell lines.
- Mechanism involves inhibition of cancer cell proliferation.
-
Enzyme Inhibition
- Inhibits carbonic anhydrases, relevant for conditions like glaucoma.
- Mechanism involves binding to the active site and enhancing inhibitory effects.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features are compared below with key analogs from the literature, focusing on heterocyclic motifs, substituents, and pharmacological activities.
Table 1: Structural and Pharmacological Comparison
Core Structure and Heterocyclic Influence
- Thiophene sulfonamide vs. Pyrimidine/phenylpiperazine: The target compound’s thiophene sulfonamide core distinguishes it from SNAP-7941 (pyrimidinecarboxylate) and HBK derivatives (piperazine-phenoxy). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while pyrimidinecarboxylates and piperazines often target GPCRs or ion channels .
- Morpholine vs. Morpholines are less basic than piperazines, which may reduce off-target interactions with cationic binding pockets .
Substituent Effects
- Methyl and Phenyl Groups : The methyl group at position 5 of the thiophene may enhance metabolic stability, analogous to methyl substituents in HBK compounds . The 2-phenylmorpholine’s aromatic ring could engage in π-π stacking with receptor residues, similar to the 3,4-difluorophenyl group in SNAP-7941 .
- Propyl Linker : The three-carbon chain between the sulfonamide and morpholine may balance flexibility and steric bulk, contrasting with shorter or rigid linkers in CPP (phosphonic acid) or HBK derivatives (ethoxyethyl chains) .
Pharmacological Activity Insights
- Antagonism vs.
- Lack of NMDA Receptor Affinity : Unlike CPP, which uses a carboxypiperazine-phosphonic acid motif for NMDA receptor binding, the target compound’s morpholine and sulfonamide groups likely preclude similar activity .
Biological Activity
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide, also referred to by its CAS number 953919-53-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.52 g/mol. The compound features a thiophene ring substituted with a sulfonamide group and a morpholine derivative, which is critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, related thiourea derivatives have shown effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
2. Anticancer Potential
The anticancer activity of thiophene derivatives has been well-documented. Compounds with structural similarities have demonstrated IC50 values ranging from 1.50 µM to 20 µM against several cancer cell lines, including those associated with breast and prostate cancers . The mechanism of action often involves the inhibition of specific molecular pathways that regulate cell proliferation and apoptosis.
3. Anti-inflammatory Effects
Thiophene-based compounds are noted for their anti-inflammatory properties. Studies have indicated that they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study focusing on thiourea derivatives similar to this compound reported significant cytotoxicity in human leukemia cell lines. The derivatives exhibited IC50 values as low as 1.50 µM, indicating potent anticancer activity . The treatment led to alterations in cell morphology and viability, suggesting that these compounds induce apoptosis.
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The results showed that certain thiophene derivatives had higher activity than traditional antibiotics, with inhibition zone diameters reaching up to 30 mm against K. pneumoniae and other pathogens . This highlights the potential of such compounds in developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Target Organisms/Cell Lines |
|---|---|---|---|
| Thiourea Derivative A | Antibacterial | 40 µg/mL | E. faecalis, P. aeruginosa |
| Thiourea Derivative B | Anticancer | 1.50 µM | Human leukemia cell lines |
| Thiourea Derivative C | Anti-inflammatory | N/A | Inflammatory cytokines in vitro |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves:
Morpholine functionalization : Reacting 2-phenylmorpholine with a propyl linker (e.g., 3-bromopropylamine) under nucleophilic substitution conditions (e.g., K₂CO₃/DMF, 80°C) .
Sulfonamide coupling : Thiophene-2-sulfonyl chloride is reacted with the morpholine-linked propylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
Methylation : Introducing the 5-methyl group via Friedel-Crafts alkylation using methyl iodide and Lewis acids (e.g., AlCl₃) .
- Optimization : Control reaction temperature and stoichiometry to avoid over-alkylation. Monitor intermediates via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm .
- Structural confirmation :
NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophene C-H protons at δ 7.1–7.3 ppm; morpholine protons at δ 3.5–4.0 ppm) .
Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected m/z ~475) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if applicable .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or morpholine rings) affect biological activity?
- SAR Strategy :
Thiophene modifications : Replace the 5-methyl group with halogens (e.g., Cl, F) to assess electronic effects on target binding. Compare IC₅₀ values in enzyme assays .
Morpholine variations : Substitute 2-phenylmorpholine with pyridine or piperazine rings to evaluate steric/electronic impacts .
- Data interpretation : Use molecular docking to correlate substituent effects with binding affinity (e.g., hydrophobic interactions with morpholine’s phenyl group) .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting :
Assay standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C) using a validated kinase inhibition assay .
Batch consistency : Verify compound purity and stability (e.g., detect hydrolysis products via LC-MS) .
Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cell viability (MTT assay) to exclude cytotoxicity artifacts .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Methodology :
Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for target proteins .
Competitive binding assays : Test against a panel of receptors/enzymes to identify off-target interactions .
Computational modeling : MD simulations to analyze conformational changes in the target’s active site upon compound binding .
Q. How can researchers address solubility limitations in in vivo studies?
- Formulation strategies :
Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for intravenous administration .
Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide moiety to enhance aqueous solubility .
- Validation : Measure logP values (e.g., shake-flask method) and assess bioavailability in rodent models .
Q. What analytical methods are critical for detecting degradation products under varying storage conditions?
- Stability protocols :
Forced degradation : Expose the compound to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 48 hours .
Degradation analysis : UPLC-MS/MS to identify byproducts (e.g., sulfonic acid derivatives from hydrolysis) .
- Storage recommendations : Lyophilized form at −80°C under argon atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
